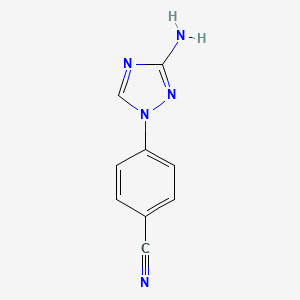
4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
This compound has shown potential in the field of cancer research. A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity. A study synthesized novel quinazolinone-benzenesulfonamide derivatives and screened them for their antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, MRSA and yeast . The most potent compound showed inhibition zones and MICs in the ranges of 25–36 mm and 0.31–5.0 μg/mL, respectively .
Inhibition of Carbonic Anhydrase IX
Carbonic anhydrase IX (CA IX) genes are overexpressed in many solid tumors. Selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents . The compound has shown excellent enzyme inhibition against CA IX .
Induction of Apoptosis
The compound was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent by 22 fold as compared with control .
Cellular Uptake
Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .
Antiviral Activity
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
作用機序
Target of Action
The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound prevents bacteria from producing necessary nucleotides, thereby halting DNA synthesis and bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their growth .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the antibacterial action of sulfonamides is known to be inhibited by pus . Additionally, the compound’s action may be affected by the presence of other substances that compete for binding to dihydropteroate synthetase .
特性
IUPAC Name |
4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-10-12-16(13-11-14)28(26,27)23-19-17-8-4-5-9-18(17)22-20(25)24(19)15-6-2-1-3-7-15/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBKZCRCTURSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

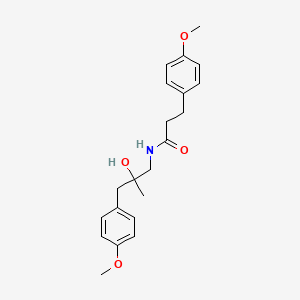
![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)
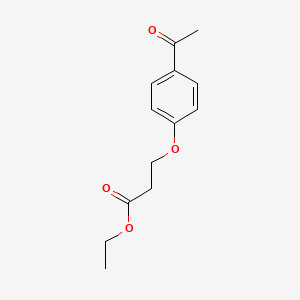
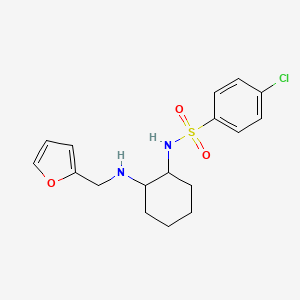


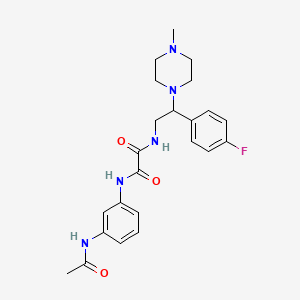
![8-bromo-10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2851392.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)
![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)
